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Compound of Interest |

1-Methyl-3,4-dihydro-1H-
Compound Name:
benzo[b]azepin-5(2H)-one

CAS No.: 3749-11-9

Cat. No.: B3051975

. J

1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Part 1: Executive Summary & Core Identity

CAS 3749-11-9 represents 1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a bicyclic
heterocyclic ketone. Unlike simple aliphatic ketones, this compound serves as a "privileged

scaffold" in drug discovery, particularly for G-Protein Coupled Receptor (GPCR) antagonists
(e.g., Vasopressin V2 receptor antagonists like Tolvaptan) and kinase inhibitors (e.g.,
Paullones). Its rigid benzazepine core provides a defined spatial orientation for
pharmacophores, making it an essential building block for library synthesis.

Chemical Identity Table
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Property Specification
CAS Number 3749-11-9
1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-
IUPAC Name Y Y [Plazepin-5(2H)
one
1-Methyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-
Synonyms one; N-Methyl-5-0x0-2,3,4,5-tetrahydro-1-
benzazepine
Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Physical State Pale yellow to off-white solid / Low-melting solid
N Soluble in DCM, Chloroform, DMSO, Methanol;
Solubility ) ]
Sparingly soluble in water
~ -1.5 (Conjugate acid of ketone), ~13 (alpha-
pKa (Calculated)

proton)

Part 2: Structural Characterization (The Fingerprint)

Accurate identification of CAS 3749-11-9 relies on distinguishing the unique electronic
environment of the seven-membered lactam-like ketone and the N-methyl group.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H-NMR spectrum is characterized by the distinct N-methyl singlet and the coupling
patterns of the methylene protons in the azepine ring.

e Aromatic Region (6.8 — 7.8 ppm): Four protons corresponding to the benzene ring. The
proton peri to the carbonyl (C6-H) typically appears most downfield (~7.7 ppm, dd) due to the
anisotropic deshielding of the carbonyl group.

» N-Methyl Group (3.0 — 3.4 ppm): A sharp singlet integrating to 3H.[1] The chemical shift is
diagnostic; N-methylation typically shifts this signal downfield relative to a C-methyl but
upfield from an amide N-methyl due to the amine character (unless oxidized to a lactam, but
here the N is an amine type in the 5-one isomer). Correction: In the 5-one isomer, the N is at
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position 1 and the ketone at 5. The N is an aniline-type nitrogen, making the Methyl signal
appear around 3.0-3.1 ppm.

» Methylene Protons (C2, C3, C4):
o C2-H2: Triplet/Multiplet ~3.2 ppm (adjacent to Nitrogen).[2]
o C4-H2: Triplet/Multiplet ~2.6 ppm (adjacent to Carbonyl).

o C3-H2: Multiplet ~2.1 ppm (central methylene).

2. Infrared (IR) Spectroscopy[3]

e C=0 Stretch: Strong band at 1675-1685 cm~1. This is lower than a typical cyclohexanone
(1715 cm~1) due to conjugation with the aromatic ring (aryl ketone).

e C-N Stretch: Bands in the 1200-1350 cm~* region.

e Absence of N-H: No broad band at 3300-3500 cm~?%, confirming N-methylation.

3. Mass Spectrometry (MS)[1][2][3]

e lonization: ESI (+) or EL.
e Molecular lon: [M+H]* = 176.24 m/z.

o Fragmentation: Loss of the methyl group (M-15) or ring contraction fragments are common in
El.

Part 3: Synthesis & Experimental Protocols

The synthesis of the benzazepinone core typically involves the ring expansion of tetralones, a
classic application of the Schmidt reaction, followed by N-alkylation.

Workflow Diagram (Synthesis)

NH20H-HCI PPA (Schmidt Rearrangement) Mel, NaH
1-Tetralone NaOAc, MeOH > Tetralone Oxime 60-90°C w  1,2,34-Tetrahydro- DMF, 0°C -> RT > CAS 3749-11-9
(Starting Material) (Intermediate) ™ benzo[bJazepin-5-one (N-Methyl Product)
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Caption: Step-wise synthesis of CAS 3749-11-9 via Schmidt rearrangement and N-alkylation.

Detailed Protocol: N-Methylation of 1,2,3,4-Tetrahydro-5H-1-
benzazepin-5-one

Objective: To install the methyl group on the secondary amine of the benzazepine core.

Reagents:

1,2,3,4-Tetrahydro-benzo[b]azepin-5-one (1.0 eq)[2]
lodomethane (Mel) (1.2 eq)
Sodium Hydride (NaH, 60% dispersion) (1.5 eq)

Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the
starting benzazepinone (e.g., 1.61 g, 10 mmol) in anhydrous DMF (15 mL).

Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (0.6 g, 15 mmol)
portion-wise. Evolution of Hz gas will be observed. Stir at 0°C for 30 minutes until gas
evolution ceases and the solution turns yellow/orange (formation of the amide/aniline anion).

Alkylation: Add lodomethane (0.75 mL, 12 mmol) dropwise via syringe.

Reaction: Allow the mixture to warm to room temperature and stir for 2—4 hours. Monitor via
TLC (System: Hexane/EtOAc 7:3). The product will have a higher Rf than the starting
material due to the loss of the H-bond donor.

Quenching: Cool back to 0°C and quench carefully with saturated NH4ClI solution.

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water (2x)
and brine (1x) to remove DMF.
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 Purification: Dry over Na2SOa, concentrate in vacuo. Purify via flash column chromatography
(Silica gel, Hexane/EtOAc gradient) to yield CAS 3749-11-9 as a pale solid/oil.

Part 4: Biological Mechanism & Applications

CAS 3749-11-9 is not a drug itself but a pharmacophore scaffold. Its rigid bicyclic structure
mimics the twist of peptide bonds, making it ideal for targeting receptors that recognize turn
motifs.

1. Vasopressin Receptor Antagonism

The benzazepine core is the structural foundation of "Vaptans” (e.g., Tolvaptan, Mozavaptan).

e Mechanism: The 1-position nitrogen and 5-position ketone (or reduced alcohol) provide
vectors for substituents that fit into the hydrophobic pocket of the V2 receptor.

e Role of CAS 3749-11-9: It serves as the "Head" group where the N-methyl mimics the
hydrophobic interaction, or serves as a precursor where the carbonyl is modified to attach
the "Tail" (e.g., benzamide moiety).

2. Kinase Inhibition (Paullone Analogues)

Fused benzazepines are structural analogues of Paullones (Cyclin-dependent kinase
inhibitors).

e Logic: The planar aromatic region intercalates or stacks within the ATP binding site, while the
ketone can accept hydrogen bonds from the kinase hinge region.

Signaling Pathway Context
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Caption: Mechanism of action for benzazepine-derived V2 antagonists. CAS 3749-11-9
derivatives block the V2 receptor, preventing cCAMP generation and Aquaporin-2 translocation.

Part 5: Safety & Handling

o Hazards: Irritant to eyes, respiratory system, and skin.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3051975?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3051975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Storage: Store under inert atmosphere (Argon) at 2-8°C. The ketone position is susceptible
to oxidation or aldol condensation if exposed to moisture/base over long periods.

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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